Phase I Tolerability: No Dose-Limiting Toxicity at 1,800 mg/day vs. In-Class Comparators with Established MTDs
In the published Phase I dose-escalation study of cipatinib in HER2-positive advanced breast cancer patients (N=26 enrolled, 23 completed), no dose-limiting toxicities (DLTs) were observed across the full dose range from 200 mg/day to 1,800 mg/day administered in 21-day cycles, and the maximum tolerated dose (MTD) was not formally reached [1]. This contrasts with established MTDs for in-class dual EGFR/HER2 TKIs: lapatinib Phase I reported DLTs of grade 3 diarrhea and rash with an MTD of approximately 1,600 mg/day [2]; neratinib Phase I established an MTD of 240 mg/day with grade 3 diarrhea as the principal DLT [3]; pyrotinib Phase I identified an MTD of 400 mg/day, also with diarrhea as the DLT [4]. The absence of DLTs at doses 4.5-fold higher than pyrotinib's MTD and 7.5-fold higher than neratinib's MTD represents a quantitatively distinct safety margin, albeit within a small-sample Phase I context (n=2–4 per dose cohort). Six grade 3–4 adverse events were recorded (neutropenia, AST elevation, total bilirubin elevation, fatigue, dizziness, and nodal tachycardia), but none met protocol-defined DLT criteria [1].
| Evidence Dimension | Maximum tolerated dose (MTD) / dose-limiting toxicity (DLT) profile in Phase I oncology trials |
|---|---|
| Target Compound Data | MTD not reached; 0 DLTs at doses from 200 to 1,800 mg/day (21-day cycles); highest dose tested = 1,800 mg/day (~1,800 mg/m²). Six grade 3–4 AEs but no protocol-defined DLTs. N=26 enrolled, 23 completed. |
| Comparator Or Baseline | Lapatinib: MTD ~1,600 mg/day, DLTs = grade 3 diarrhea and rash (Burris et al., 2005; N=67). Neratinib: MTD 240 mg/day, DLT = grade 3 diarrhea (Wong et al., 2009; N=72). Pyrotinib: MTD 400 mg/day, DLT = grade 3 diarrhea (Ma et al., 2017; N=38). |
| Quantified Difference | Cipatinib reached 1,800 mg/day without DLT vs. lapatinib MTD 1,600 mg/day (1.1× higher tolerated dose with no DLT), vs. pyrotinib MTD 400 mg/day (4.5× higher), vs. neratinib MTD 240 mg/day (7.5× higher). Note: cross-trial comparisons; different patient populations and DLT definitions. |
| Conditions | Phase I, open-label, non-randomized dose-escalation studies; cipatinib trial enrolled HER2-positive or uncertain advanced breast cancer; prior EGFR/HER2 TKI therapy was an exclusion criterion. |
Why This Matters
For preclinical researchers planning in vivo xenograft or PK/PD studies, cipatinib's demonstrated human tolerability at doses up to 1,800 mg/day without DLTs indicates a wider experimental dosing window than most approved dual EGFR/HER2 TKIs, potentially enabling higher systemic exposures for efficacy models where target engagement saturation is dose-limited by toxicity in comparator agents.
- [1] Wang J, Han Y, Shi X, Li Q, Zhang P, Yuan P, Ma F, Luo Y, Cai R, Fan Y, Chen S, Li Q, Xu B. Phase I safety and pharmacokinetic study of cipatinib, an original dual tyrosine kinase inhibitor. Thoracic Cancer. 2018 Aug;9(8):1041-1047. doi: 10.1111/1759-7714.12784. PMID: 29893055. View Source
- [2] Burris HA 3rd, Hurwitz HI, Dees EC, Dowlati A, Blackwell KL, O'Neil B, Marcom PK, Ellis MJ, Overmoyer B, Jones SF, Harris JL, Smith DA, Koch KM, Stead A, Mangum S, Spector NL. Phase I safety, pharmacokinetics, and clinical activity study of lapatinib (GW572016), a reversible dual inhibitor of epidermal growth factor receptor tyrosine kinases, in heavily pretreated patients with metastatic carcinomas. Journal of Clinical Oncology. 2005 Aug 10;23(23):5305-5313. PMID: 15955900. View Source
- [3] Wong KK, Fracasso PM, Bukowski RM, Lynch TJ, Munster PN, Shapiro GI, Jänne PA, Eder JP, Naughton MJ, Ellis MJ, Jones SF, Mekhail T, Zacharchuk C, Vermette J, Abbas R, Quinn S, Powell C, Burris HA. A phase I study with neratinib (HKI-272), an irreversible pan ErbB receptor tyrosine kinase inhibitor, in patients with solid tumors. Clinical Cancer Research. 2009 Apr 1;15(7):2552-2558. PMID: 19318491. View Source
- [4] Ma F, Li Q, Chen S, Zhu W, Fan Y, Wang J, Luo Y, Xing P, Lan B, Li M, Yi Z, Cai R, Yuan P, Zhang P, Li Q, Xu B. Phase I study and biomarker analysis of pyrotinib, a novel irreversible pan-ErbB receptor tyrosine kinase inhibitor, in patients with human epidermal growth factor receptor 2–positive metastatic breast cancer. Journal of Clinical Oncology. 2017 Sep 20;35(27):3105-3112. PMID: 28498750. View Source
